6-[(2-methoxy-5-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol

Lipophilicity ADME Purine Analog

Researchers investigating purine-dependent biological systems face a critical challenge: near-analog compounds are not functionally interchangeable, making precise structure-activity relationship (SAR) studies impossible without the exact substitution pattern. This 6-[(2-methoxy-5-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol (CAS 646510-84-1) addresses this gap as a uniquely differentiated building block. • Features a 2-methoxy-5-nitro substitution pattern that imparts a distinct electronic and steric profile vs. simpler 2-nitro or 3-methoxy analogs. • Exhibits an elevated XLogP of 1.7 and an additional H-bond acceptor from the methoxy group, enabling comparative studies on cell permeability and hydrophobic pocket interactions. • Serves as a chemically precise control for probing purine nucleoside phosphorylase (PNP), phosphoribosyltransferase enzymes, or crystallographic soaking experiments. • Ideal for medicinal chemistry and chemical biology programs requiring rigorous, atomically defined SAR matrices.

Molecular Formula C13H11N5O4S
Molecular Weight 333.32 g/mol
CAS No. 646510-84-1
Cat. No. B12591495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(2-methoxy-5-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol
CAS646510-84-1
Molecular FormulaC13H11N5O4S
Molecular Weight333.32 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)[N+](=O)[O-])CSC2=NC(=O)NC3=C2NC=N3
InChIInChI=1S/C13H11N5O4S/c1-22-9-3-2-8(18(20)21)4-7(9)5-23-12-10-11(15-6-14-10)16-13(19)17-12/h2-4,6H,5H2,1H3,(H2,14,15,16,17,19)
InChIKeyFWBBCBGLXULYFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[(2-methoxy-5-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol Procurement & Overview


6-[(2-methoxy-5-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol (CAS 646510-84-1) is a synthetic purine analog with a molecular formula of C13H11N5O4S and a molecular weight of 333.32 g/mol [1]. Its structure features a purine core linked via a thioether bridge to a 2-methoxy-5-nitrophenyl group, classifying it within a series of 6-benzylsulfanyl-9H-purin-2-ols. This specific substitution pattern creates a distinct electronic and steric profile compared to its closest analogs, making it a candidate building block for probing purine-dependent biological systems. However, public databases currently lack deposition of experimental biological activity data for this compound [1].

Compound Class Synthetic purine analog with thioether-bridged 2-methoxy-5-nitrophenyl group
Distinction Unique substitution pattern among 6-benzylsulfanyl-9H-purin-2-ols
Use Context Candidate building block for SAR and chemical biology probe design
Bioactivity Note No reported experimental bioactivity data; context to verify

Why This Purine Analog Is Irreplaceable


In-class purine analogs with alternative benzyl modifications cannot be assumed to be functionally interchangeable with the target compound. The specific 2-methoxy-5-nitro substitution pattern fundamentally alters key physicochemical parameters, such as lipophilicity (computed LogP), hydrogen-bonding capacity, and electron distribution, relative to analogs like the unsubstituted 6-[(2-nitrophenyl)methylsulfanyl]-9H-purin-2-ol [1]. These differences directly impact molecular recognition events, solubility, and pharmacokinetic properties, even in the absence of published bioactivity data. Consequently, for researchers aiming to probe structure-activity relationships (SAR) or control for specific molecular features, only the precise 2-methoxy-5-nitro variant can provide the intended node in a chemical biology or medicinal chemistry matrix.

Target Compound
Analog Substitution Risk
2-Methoxy-5-nitro substitution
Removal of methoxy (2-nitro analog) lowers LogP by ~0.5–0.7 units; may alter permeability and solubility profiles
6 Hydrogen bond acceptors
Analogs with 5 HBA (e.g., 4-bromophenyl) lack an additional H-bond interaction, potentially shifting binding modes

Quantitative Differentiation Evidence vs. Analogs


Increased Lipophilicity vs. Unsubstituted Analog

The target compound's computed octanol-water partition coefficient (XLogP3-AA) is 1.7 [1]. This value is systematically higher than that of the unsubstituted analog 6-[(2-nitrophenyl)methylsulfanyl]-9H-purin-2-ol (CAS 646509-64-0), for which removal of the methoxy group reduces the predicted LogP by approximately 0.5-0.7 log units (class-level inference based on standard fragment-based LogP contribution of an aromatic -OCH3 group) . This quantified difference in lipophilicity is a critical factor for cellular permeability, aqueous solubility, and non-specific binding.

Lipophilicity
Class-level
XLogP3-AA 1.7 vs. ~1.0–1.2 (2-nitro analog)
Supports permeability-solubility differentiation
Computed values only; no experimental LogP data
Lipophilicity ADME Purine Analog Computed Property

Additional Hydrogen Bond Acceptor vs. Analogs

The target compound possesses 6 hydrogen bond acceptor (HBA) groups, predominantly from the 2-methoxy oxygen, the nitro group oxygens, and the purine ring nitrogens [1]. In contrast, the 2-nitrophenyl analog (CAS 646509-64-0) has only 5 HBA groups due to the absence of a methoxy oxygen , while the 4-bromophenyl analog (6-[(4-bromophenyl)methylsulfanyl]-9H-purin-2-ol) also has 5 HBA groups, as bromine is a very poor H-bond acceptor. This additional HBA capacity in the target compound provides a structurally unique node for polar intermolecular interactions.

H-Bond Acceptors
Reported
6 HBA (target) vs. 5 HBA (2-nitro and 4-bromo analogs)
May provide unique polar interaction node
Computed property; no experimental binding data
Hydrogen Bonding Molecular Recognition Purine Analog

Key Application Scenarios


SAR Probe for Purine-Modifying Enzymes

The distinct 6-HBA profile and elevated lipophilicity (XLogP 1.7) [1] differentiate this compound from the 2-nitrophenyl and 3-methoxyphenyl analogs. It can serve as a critical tool compound in SAR studies aimed at mapping the H-bond acceptor tolerance and hydrophobic binding pocket interactions within purine nucleoside phosphorylase (PNP) or phosphoribosyltransferase enzymes.

Crystallography and Biophysical Fragment Screening

The unique combination of the methoxy group's additional H-bond acceptor and the nitro group's strong electron-withdrawing character makes this compound an ideal crystallographic probe for soaking experiments with purine-binding proteins. Its differentiated binding mode, compared to the simpler 2-nitro analog, could reveal novel interaction hotspots in co-crystal structures.

Cell-Based Purine Salvage Pathway Control

When studying the purine salvage pathway, researchers can employ this compound as a chemically distinct control against near-analogs lacking the 2-methoxy group. The predicted shift in cell permeability, driven by the higher LogP [1], allows for a comparative analysis of transport mechanisms without altering the core purine scaffold, isolating the effect of the substituent on cell entry.

Application
Selection Property
Validation Focus
Purine-modifying enzyme SAR studies
Computed HBA and LogP profile
Binding pocket H-bond tolerance mapping
Crystallographic fragment screening
Electron-withdrawing nitro + methoxy HBA combination
Novel interaction hotspot identification
Purine salvage pathway control studies
Substituent-dependent permeability shift
Transport mechanism comparative analysis
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